2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Description
Chemical Context of Benzofuran Derivatives in Modern Organic Chemistry
Benzofuran derivatives have emerged as one of the most significant heterocyclic scaffolds in contemporary organic chemistry, constituting structural frameworks of numerous medicinally important compounds. The benzofuran motif, characterized by a fused benzene ring with a furan core, represents a fundamental building block that has found extensive applications across diverse fields of chemical research. Research conducted over the past decade has revealed that benzofuran derivatives demonstrate remarkable versatility in biological systems, exhibiting activities against bacterial, viral, inflammatory, and protozoal diseases. These compounds have proven particularly valuable in treating diabetes, human immunodeficiency virus infections, tuberculosis, epilepsy, and Alzheimer's disease, establishing benzofuran as a privileged scaffold for drug discovery initiatives.
The significance of benzofuran derivatives extends beyond their biological activities to encompass their synthetic utility and structural diversity. Modern synthetic methodologies have enabled the preparation of complex benzofuran systems through various catalytic strategies, including Lewis-acid-based catalysis, radical reactions, and transition metal-catalyzed processes. These developments have facilitated access to substituted benzofurans bearing diverse functionalities, with yields ranging from moderate to excellent depending on the specific synthetic approach employed. The structural modifications possible within the benzofuran framework have generated considerable interest among medicinal chemists, culminating in the discovery of numerous lead molecules for various disease conditions.
Contemporary research has particularly focused on the development of novel synthetic routes and catalytic strategies for benzofuran synthesis, with emphasis on environmentally friendly conditions and high-yielding methodologies. The application of scandium-triflate-catalyzed cycloaddition reactions has proven highly efficient for generating amino-substituted benzofurans under moderate reaction conditions. Similarly, Lewis-acid-promoted intramolecular cyclization strategies have enabled the synthesis of naturally occurring benzofuran derivatives, including eustifoline D analogues of significant pharmaceutical importance. These methodological advances have positioned benzofuran chemistry at the forefront of heterocyclic synthesis, with continuing developments in catalytic systems and reaction conditions.
Structural Significance of the Chloro-Methyl Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran structural motif represents a partially saturated variant of the benzofuran system, offering unique conformational and electronic properties that distinguish it from its fully aromatic counterpart. Research has demonstrated that 2,3-dihydrobenzofuran derivatives serve as crucial building blocks for synthesizing tricyclic compounds and function as intermediate raw materials for important pharmaceutical agents. The reduction of the furan ring to a dihydrofuran system introduces conformational flexibility while maintaining the essential electronic characteristics of the benzofuran scaffold, enabling selective interactions with biological targets.
The incorporation of chlorine substitution at the 7-position and methyl substitution at the 2-position introduces specific electronic and steric effects that significantly influence the compound's reactivity and biological activity. Studies of chlorinated benzofuran derivatives have revealed that halogen substitution, particularly at strategic positions, enhances hydrophobic interactions and provides electron-withdrawing effects that can modulate the compound's pharmacological properties. The presence of chlorine at the 7-position creates a distinctive electronic environment that affects both the aromatic system's reactivity and the compound's overall molecular geometry.
The methyl substitution at the 2-position of the dihydrobenzofuran ring introduces additional structural complexity through the creation of a potential stereocenter and the influence on ring conformation. This substitution pattern has been observed to affect the compound's chemical stability and its interactions with various biological systems. The combination of these structural elements creates a unique molecular architecture that positions the compound as a valuable intermediate for further synthetic transformations and potential pharmaceutical applications.
| Structural Feature | Electronic Effect | Conformational Impact | Synthetic Utility |
|---|---|---|---|
| 7-Chloro substituent | Electron-withdrawing | Minimal ring distortion | Enhanced electrophilic reactivity |
| 2-Methyl group | Electron-donating | Ring conformation bias | Stereochemical control |
| Dihydrofuran ring | Reduced aromaticity | Increased flexibility | Selective functionalization |
| Acetonitrile functionality | Electron-withdrawing | Linear geometry | Carbonyl synthon potential |
Historical Development of Acetonitrile-Substituted Heterocyclic Compounds
The development of acetonitrile-substituted heterocyclic compounds has followed a trajectory closely linked to advances in organic synthesis methodology and the recognition of acetonitrile as a versatile building block. Acetonitrile, first prepared in 1847 by French chemist Jean-Baptiste Dumas, has evolved from a simple industrial byproduct to a fundamental component in organic synthesis. The compound's unique properties as a polar aprotic solvent and its ability to function as an electron pair donor through its nitrogen atom have made it indispensable in modern organic chemistry.
Historical investigations into acetonitrile derivatives as carbonyl synthons have revealed their exceptional utility in synthetic transformations. Research conducted in the early 2000s demonstrated that anions of 2-aryl acetonitrile derivatives could undergo nucleophilic aromatic substitution reactions with heteroaryl halides, followed by oxidation to afford aryl heteroaryl ketones in good yields. This umpolung-type reactivity of acetonitrile derivatives has opened new synthetic pathways for constructing complex molecular architectures, particularly in the context of heterocyclic chemistry.
The integration of acetonitrile functionality with benzofuran systems represents a relatively recent development in heterocyclic chemistry, building upon decades of research into both acetonitrile chemistry and benzofuran synthesis. The specific compound this compound exemplifies this convergence, combining the synthetic versatility of acetonitrile with the biological relevance of benzofuran derivatives. The compound's identification and characterization have been facilitated by modern analytical techniques, with its molecular structure confirmed through various spectroscopic methods and its properties documented in comprehensive chemical databases.
Contemporary applications of acetonitrile-substituted heterocycles have expanded to include their use as synthetic intermediates for complex natural product synthesis and pharmaceutical development. The ability of acetonitrile groups to undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, has made these compounds valuable precursors for diverse synthetic targets. The development of new methodologies for incorporating acetonitrile functionality into heterocyclic systems continues to be an active area of research, with particular emphasis on developing environmentally sustainable and economically viable synthetic approaches.
| Time Period | Key Development | Synthetic Methodology | Impact on Heterocyclic Chemistry |
|---|---|---|---|
| 1847 | First acetonitrile synthesis | Dehydration of acetamide | Foundation for nitrile chemistry |
| 1950s-1960s | Acetonitrile as solvent | Industrial applications | Enhanced reaction conditions |
| 1990s-2000s | Carbonyl synthon recognition | Umpolung strategies | New synthetic pathways |
| 2000s-2010s | Heterocyclic incorporation | Advanced coupling reactions | Complex molecular architectures |
| 2010s-Present | Sustainable methodologies | Green chemistry approaches | Environmental compatibility |
Properties
IUPAC Name |
2-(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-4-9-5-8(2-3-13)6-10(12)11(9)14-7/h5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXNQLLQPHTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208963 | |
| Record name | 7-Chloro-2,3-dihydro-2-methyl-5-benzofuranacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57899-17-9 | |
| Record name | 7-Chloro-2,3-dihydro-2-methyl-5-benzofuranacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57899-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-2-methyl-5-benzofuranacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile, with the molecular formula CHClNO and a molecular weight of 207.66 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.
In a comparative study, the minimum inhibitory concentrations (MICs) against various bacterial strains were documented:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in antibacterial therapies .
Antifungal Activity
The antifungal efficacy of this compound was also evaluated against common fungal pathogens such as Candida albicans. The results indicated promising antifungal activity, with MIC values ranging from 16.69 to 78.23 µM for various derivatives .
A summary of antifungal activity is presented below:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results underscore the potential of benzofuran derivatives in treating fungal infections .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cell lines such as A549 (lung cancer). The compound showed significant inhibition of cell proliferation with IC values indicating effective growth suppression .
The anticancer activity highlights the following:
| Cell Line | IC (µg/mL) |
|---|---|
| A549 (Lung Cancer) | Varies by derivative |
This suggests that modifications to the benzofuran structure can lead to enhanced anticancer properties.
Case Studies
A notable study conducted on related benzofuran compounds demonstrated that structural modifications could significantly influence biological activity. For instance, the introduction of halogen substituents was found to enhance antimicrobial efficacy while maintaining low cytotoxicity against normal cells .
Scientific Research Applications
Structural Information
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| InChI Key | GPBXNQLLQPHTKD-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C(=CC(=C2)CC#N)Cl |
| Polar Surface Area | 64 Å |
Medicinal Chemistry
Recent studies have highlighted the compound's potential as a lead molecule for developing new pharmaceuticals. Its structure allows it to interact with various biological targets, making it suitable for:
- Serotonin Receptor Modulation : It has been noted for its affinity towards serotonin receptors, which are crucial in treating mood disorders .
Case Studies
-
Antidepressant Activity :
- A study demonstrated that compounds similar to 2-(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile exhibited significant antidepressant-like effects in animal models .
- The mechanism involved selective activation of serotonin pathways while minimizing side effects associated with traditional antidepressants.
- Anticancer Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile with structurally related compounds, focusing on substituent effects, electronic properties, and applications.
Halogen-Substituted Dihydrobenzofuran Acetonitriles
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (CAS: 1782457-66-2) differs by replacing chlorine with bromine at position 5. Key comparisons include:
- Molecular Weight : Bromine increases the molecular weight to 252.11 g/mol (vs. 207.66 g/mol for the chloro analog), affecting solubility and crystallinity.
- Reactivity : Bromine’s lower electronegativity but larger atomic radius compared to chlorine may alter nucleophilic substitution kinetics and π-stacking interactions in solid-state structures.
- Applications : Both compounds serve as synthetic precursors, but bromo derivatives are often preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .
Alkyl- and Aryl-Substituted Dihydrobenzofurans
- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (): This compound replaces the nitrile group with a ketone and pyrrolidine moiety.
- Balanophonin (): A structurally complex analog with additional methoxy, hydroxy, and acrylaldehyde groups. Its extended conjugation system enhances UV absorption properties, making it suitable for spectroscopic reference standards, unlike the simpler nitrile derivatives .
Electronic and Structural Analysis
Density functional theory (DFT) studies on related acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) reveal non-planar molecular geometries and localized HOMO/LUMO distributions on the aromatic core. For this compound, the chloro and methyl groups likely induce steric hindrance and modulate frontier orbital energies, impacting charge-transfer interactions and reactivity .
Data Table: Comparative Properties of Selected Dihydrobenzofuran Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | CAS Number |
|---|---|---|---|---|
| This compound | Cl (C7), CH₃ (C2), CN | 207.66 | Synthetic intermediate | Not provided |
| 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | Br (C7), CN | 252.11 | Cross-coupling precursor | 1782457-66-2 |
| Balanophonin | Multiple aryl/oxy groups | 356.33 | Pharmacological reference standard | Not provided |
| 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one | Pyrrolidine, ketone | 259.36 | Bioactive molecule exploration | Not provided |
Research Findings and Implications
- Synthetic Utility: Chloro- and bromo-acetonitrile derivatives are pivotal in constructing heterocyclic frameworks via cyano-group transformations (e.g., hydrolysis to carboxylic acids or reduction to amines) .
- Electronic Modulation : The nitrile group’s electron-withdrawing nature stabilizes charge densities in HOMO/LUMO orbitals, which is critical for designing optoelectronic materials .
- Pharmacological Potential: Structural analogs like Balanophonin highlight the dihydrobenzofuran scaffold’s relevance in natural product-inspired drug discovery, though the target compound’s bioactivity remains underexplored .
Preparation Methods
Preparation of 5-(2-Bromoethyl)-7-chloro-2-methyl-2,3-dihydro-1-benzofuran Intermediate
- The benzofuran ring is substituted at the 5-position with a 2-bromoethyl group, which acts as a reactive handle for subsequent nucleophilic substitution.
- This intermediate can be prepared by bromination of the corresponding ethyl side chain or by direct alkylation methods using appropriate bromoalkyl reagents in the presence of bases and phase transfer catalysts.
Condensation with Nucleophilic Cyanide Source
- The key step involves condensation of the 5-(2-bromoethyl)benzofuran derivative with a cyanide nucleophile to form the acetonitrile side chain.
- This reaction is typically carried out in a suitable nitrile solvent such as acetonitrile or propionitrile.
- Bases such as potassium carbonate or sodium carbonate are used to facilitate nucleophilic substitution.
- Phase transfer catalysts, especially tetra-n-butyl ammonium bromide, are employed to enhance reaction rates and yields by transferring the cyanide ion into the organic phase.
Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Bromination/alkylation | 2-bromoethyl reagents, base (K2CO3), PTC (TBAB) | Acetonitrile/organic | Reflux (80-110°C) | 5-8 hours | Dropwise addition to control exotherm |
| Nucleophilic substitution | Cyanide source (e.g., KCN), base (K2CO3) | Acetonitrile | Reflux | 6-15 hours | Use of phase transfer catalyst recommended |
| Hydrolysis (if applicable) | Alkali metal hydroxide (LiOH, NaOH, KOH) | Methanol, ethanol | Room temp to reflux | 12-18 hours | For conversion of intermediates if needed |
*PTC = Phase Transfer Catalyst; TBAB = Tetra-n-butyl ammonium bromide.
Catalysts and Reagents
- Phase Transfer Catalysts (PTCs) : Tetra-n-butyl ammonium bromide is preferred for facilitating the nucleophilic substitution reactions in alcoholic or nitrile solvents.
- Bases : Potassium carbonate is commonly used for the substitution steps; lithium hydroxide is preferred for hydrolysis steps due to better selectivity and yield.
- Solvents : Acetonitrile is favored for condensation reactions due to its polarity and ability to dissolve both organic and inorganic reagents. Alcohols like methanol or n-butanol are used in hydrolysis and phase transfer catalysis steps.
Research Findings and Optimization Notes
- Control of Exothermicity : The addition of 2,3-dihydro-5-(2-bromoethyl)benzofuran is done dropwise to the reaction mixture to avoid excessive heat generation.
- Stereochemistry : The preparation may involve stereoselective steps, especially if chiral intermediates such as pyrrolidinols are involved, but for the target compound, this is less critical unless further derivatization is planned.
- Hydrolysis and Salt Formation : Hydrolysis of ester or nitrile intermediates is carefully controlled using lithium hydroxide in alcoholic solvents, often in the presence of phase transfer catalysts to improve conversion efficiency.
- Avoidance of Toxic Reagents : The described methods avoid toxic reagents like boron trifluoride, making the process more environmentally friendly and industrially viable.
Summary Table of Preparation Method
| Stage | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Preparation of bromoethyl intermediate | Bromination or alkylation at 5-position | 2-bromoethyl reagents, K2CO3, TBAB, acetonitrile | 5-(2-bromoethyl)-7-chloro-2-methylbenzofuran |
| 2. Nucleophilic substitution | Reaction with cyanide nucleophile | KCN or equivalent, K2CO3, TBAB, acetonitrile | Formation of 2-(7-chloro-2-methylbenzofuran-5-yl)acetonitrile |
| 3. Hydrolysis (optional) | Conversion of intermediates to desired functional groups | LiOH, methanol or other alcohols, TBAB | Purification and yield improvement |
Q & A
Q. How does the 2-methyl group influence steric/electronic effects in cross-coupling reactions?
- Methodological Answer:
- DFT Calculations : Map electron density (B3LYP/6-311+G(d,p)) to assess steric hindrance.
- Kinetic Studies : Compare Suzuki coupling rates of methyl-substituted vs. des-methyl analogs.
Hammett Analysis : Quantify electronic effects using σₚ values of substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
